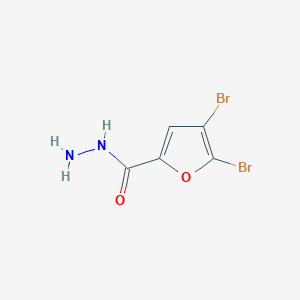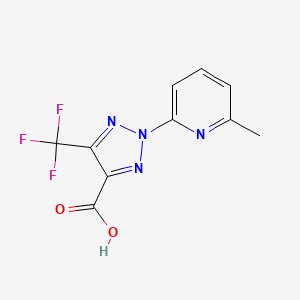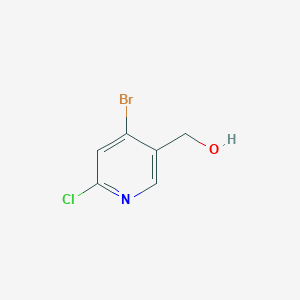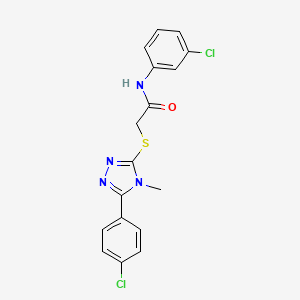![molecular formula C11H6BrClN4 B11781878 2-(3-Bromophenyl)-7-chloro-2H-pyrazolo[3,4-D]pyridazine](/img/structure/B11781878.png)
2-(3-Bromophenyl)-7-chloro-2H-pyrazolo[3,4-D]pyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Bromophenyl)-7-chloro-2H-pyrazolo[3,4-D]pyridazine is a heterocyclic compound that belongs to the class of pyrazolopyridazines. These compounds are known for their diverse pharmacological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of bromine and chlorine atoms in the structure enhances its reactivity and potential for various chemical modifications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-7-chloro-2H-pyrazolo[3,4-D]pyridazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-bromoaniline with 2,3-dichloropyridazine under basic conditions to form the desired pyrazolopyridazine ring system. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2-(3-Bromophenyl)-7-chloro-2H-pyrazolo[3,4-D]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form more complex ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and bases.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are commonly used.
Cycloaddition Reactions: These reactions often require catalysts such as transition metals and are carried out under inert atmospheres.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.
Cycloaddition Reactions: Products include fused ring systems with enhanced pharmacological properties.
科学研究应用
2-(3-Bromophenyl)-7-chloro-2H-pyrazolo[3,4-D]pyridazine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Research: The compound is used to investigate various biological pathways and molecular targets.
Material Science: It is explored for its potential use in the development of organic electronic materials and sensors.
Chemical Biology: The compound serves as a tool for studying enzyme inhibition and protein-ligand interactions.
作用机制
The mechanism of action of 2-(3-Bromophenyl)-7-chloro-2H-pyrazolo[3,4-D]pyridazine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation or the reduction of inflammation. The exact molecular pathways involved depend on the specific biological context and the target enzyme.
相似化合物的比较
Similar Compounds
2-(3-Bromophenyl)-7-chloro-2H-pyrazolo[3,4-D]pyridazine: is similar to other pyrazolopyridazine derivatives, such as:
Uniqueness
- The presence of both bromine and chlorine atoms in this compound makes it unique compared to other similar compounds. These halogen atoms enhance its reactivity and potential for chemical modifications, making it a valuable compound for various research applications.
属性
分子式 |
C11H6BrClN4 |
|---|---|
分子量 |
309.55 g/mol |
IUPAC 名称 |
2-(3-bromophenyl)-7-chloropyrazolo[3,4-d]pyridazine |
InChI |
InChI=1S/C11H6BrClN4/c12-8-2-1-3-9(4-8)17-6-7-5-14-15-11(13)10(7)16-17/h1-6H |
InChI 键 |
HTBDFEWDXGTNHZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)Br)N2C=C3C=NN=C(C3=N2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![8-Bromo-2,3-dihydrobenzo[b]thiepin-4(5H)-one](/img/structure/B11781834.png)






![2-(6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-9H-carbazole](/img/structure/B11781892.png)



